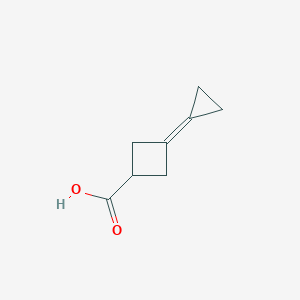
3-Cyclopropylidenecyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carboxylic acids like CPCA often involves reactions at the carbonyl bond, most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C-O bond . Examples include esterification, acyl chloride formation, and reduction with hydrides .
Molecular Structure Analysis
The molecular formula of CPCA is C8H10O2. The structure of carboxylic acids like CPCA includes a carbonyl and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .
Chemical Reactions Analysis
Carboxylic acids undergo several types of reactions, including reactions involving the O-H bond (like acid dissociation and solvolytic reactions), reactions at the carbonyl bond (like esterification, acyl chloride formation, and reduction with hydrides), decarboxylation, and substitution on the R group .
Physical And Chemical Properties Analysis
Carboxylic acids like CPCA are weak acids, with the extent of dissociation in aqueous solution being relatively small . The acidity of the carboxyl group arises, at least in part, from the polar nature of the carbonyl group .
Wissenschaftliche Forschungsanwendungen
1. Synthetic Applications in Organic Chemistry
3-Cyclopropylidenecyclobutane-1-carboxylic acid and its derivatives have been explored for various synthetic applications in organic chemistry. For instance, the study by Niwayama and Houk (1992) demonstrates the use of related cyclobutene derivatives in the thermolysis process, leading to the formation of specific pyrane carboxylates, which confirms theoretical predictions about electrocyclization reactions (Niwayama & Houk, 1992). Similarly, Gaoni (1988) discusses regiospecific additions to cyclobutane derivatives, highlighting their potential in synthesizing α-amino cyclobutane carboxylic acids, which are crucial for developing certain diacids (Gaoni, 1988).
2. Potential in Tumor Detection and Imaging
Certain cyclobutane carboxylic acid derivatives have shown promise in medical imaging, particularly in tumor detection. Shoup and Goodman (1999) synthesized a fluorine-18 labeled derivative, highlighting its potential in positron emission tomography (PET) for tumor avidity (Shoup & Goodman, 1999). Washburn et al. (1979) also investigated a radiolabeled cyclobutane carboxylic acid derivative for tumor-seeking properties, finding rapid clearance from blood and preferential incorporation into tumor types (Washburn et al., 1979).
3. Structural and Conformational Studies
The structural and conformational aspects of cyclobutane carboxylic acid derivatives have been a subject of interest. Reisner et al. (1983) determined the structure of certain cyclobutanecarboxylic acid derivatives, providing insights into their conformation and bond lengths, which are crucial for understanding their reactivity and interaction with other molecules (Reisner et al., 1983).
4. Applications in Co-Crystal Formation
Cyclobutane carboxylic acid derivatives have been explored in the formation of co-crystals. Lemmerer and Fernandes (2012) used isonicotinamide to co-crystallize with cyclobutane carboxylic acids, leading to a range of co-crystal structures, highlighting the diversity and potential applications in crystal engineering and materials science (Lemmerer & Fernandes, 2012).
Zukünftige Richtungen
The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in the literature .
Eigenschaften
IUPAC Name |
3-cyclopropylidenecyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-3-6(4-7)5-1-2-5/h7H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBXZZCNBLZSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylidenecyclobutane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2442357.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2442360.png)
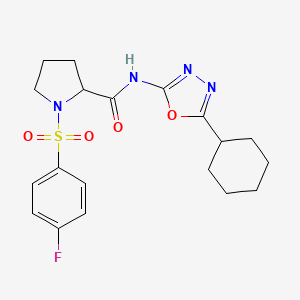
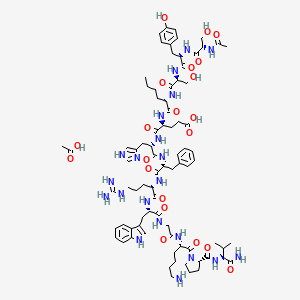
![3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B2442364.png)
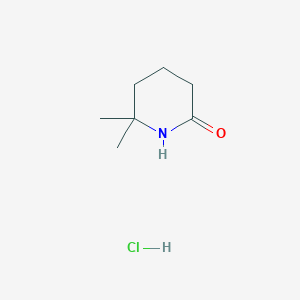
![[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate](/img/structure/B2442366.png)
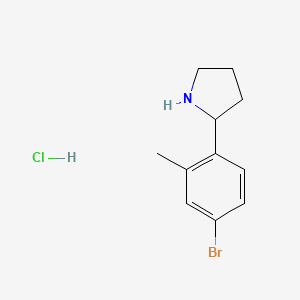
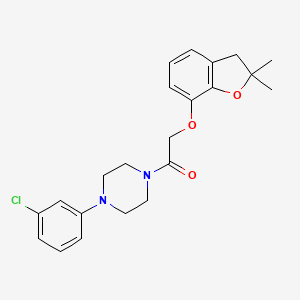
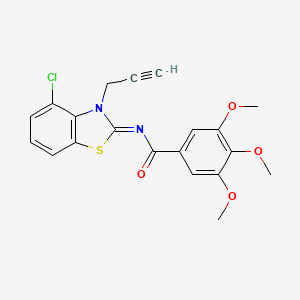
![4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2442374.png)
![6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2442375.png)
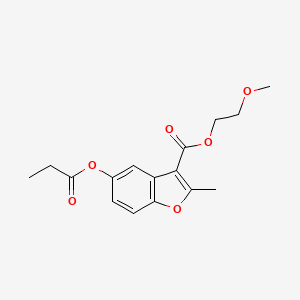
![3-(3,4-dimethoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2442377.png)